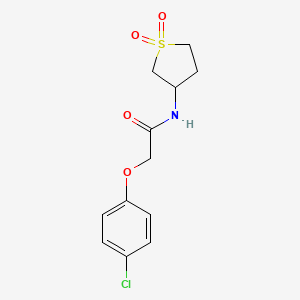
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole (NBD-Mor) is a fluorescent probe that has gained significant attention in scientific research. It is widely used in biochemical and physiological studies due to its unique properties and applications.
Wirkmechanismus
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole works by binding to specific targets and emitting fluorescence upon excitation. The mechanism of action is based on the principle of fluorescence resonance energy transfer (FRET). When 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole binds to a target, the energy from the excitation source is transferred to the probe, resulting in fluorescence emission. The intensity of the fluorescence emission is dependent on the proximity of the target to the probe.
Biochemical and Physiological Effects:
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole has been shown to have minimal effects on biochemical and physiological systems. It does not interfere with cellular processes and has low toxicity. However, the use of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole in vivo is limited due to its poor solubility in aqueous solutions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole in lab experiments include its high sensitivity, specificity, and versatility. It can be used to study a wide range of biological processes and is compatible with various experimental techniques. However, the limitations of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole include its poor solubility in aqueous solutions, limited use in vivo, and potential interference with certain targets.
Zukünftige Richtungen
Of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole research include improving its solubility in aqueous solutions, developing new applications in vivo, and exploring its potential use in drug discovery.
Synthesemethoden
The synthesis of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole involves the reaction of 4-nitro-2,1,3-benzoxadiazole with morpholine in the presence of a catalyst. The reaction results in the formation of 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole, which is a yellow-green crystalline powder. The synthesis method is simple and efficient, and the product can be easily purified.
Wissenschaftliche Forschungsanwendungen
5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole is widely used in scientific research as a fluorescent probe. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics. 5-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazole has also been used to study cell signaling pathways, lipid metabolism, and drug transport. Its unique fluorescent properties make it an excellent tool for studying biological systems.
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)10-8(13-3-5-17-6-4-13)2-1-7-9(10)12-18-11-7/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHYUGBOWBJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-methyl-8-quinolinyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930688.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4930689.png)

![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4930730.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4930747.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930754.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)